molecular formula C16H11BBr2F2N2O B15337277 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

Número de catálogo: B15337277
Peso molecular: 455.9 g/mol
Clave InChI: AJENOTYRTBQNFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-Dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene is a boron-nitrogen heterocyclic compound featuring a tricyclic core with bromine, fluorine, and a 4-methoxyphenyl substituent. Its structure combines a borate complex with azonia and difluoroborane moieties, making it a derivative of the BODIPY (boron-dipyrromethene) family. These compounds are renowned for their photostability, sharp fluorescence emissions, and tunable electronic properties . The bromine substituents likely enhance intermolecular interactions and alter electronic properties compared to simpler BODIPY analogs.

Propiedades

Fórmula molecular

C16H11BBr2F2N2O

Peso molecular

455.9 g/mol

Nombre IUPAC

4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

InChI

InChI=1S/C16H11BBr2F2N2O/c1-24-11-4-2-10(3-5-11)16-12-6-8-14(18)22(12)17(20,21)23-13(16)7-9-15(23)19/h2-9H,1H3

Clave InChI

AJENOTYRTBQNFJ-UHFFFAOYSA-N

SMILES canónico

[B-]1(N2C(=CC=C2Br)C(=C3[N+]1=C(C=C3)Br)C4=CC=C(C=C4)OC)(F)F

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaene typically involves multi-step organic reactionsThe methoxyphenyl group is then attached via a coupling reaction, often facilitated by a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .

Aplicaciones Científicas De Investigación

4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets. The compound can bind to active sites on enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the tricyclic structure contribute to its binding affinity and specificity .

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

Core Structure and Substituent Effects :
The tricyclo[7.3.0.0³,⁷]dodeca-1(12),4,6,8,10-pentaene framework is shared with several analogs (Table 1). Key differences lie in substituents:

  • Bromine vs. Ethynyl/Methyl: The target compound’s bromine atoms increase molecular weight and polarizability compared to the ethynyl and methyl groups in 5,11-diethynyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-... (MW = 372.2) . Bromine’s electron-withdrawing nature may reduce fluorescence quantum yield relative to electron-donating groups like dimethylamino (as in 12-dimethylamino-2,2-difluoro-8-phenyl-..., MW = 311.14) .
  • 4-Methoxyphenyl vs. Benzonitrile : The 4-methoxyphenyl group in the target compound enhances π-π stacking capabilities compared to the nitrile group in 4-(4,4-difluoro-1,3,5,7-tetramethyl-...-8-yl)-benzonitrile . Methoxy’s electron-donating effect contrasts with nitrile’s electron-withdrawing nature, altering charge distribution in the tricyclic core.

Table 1: Structural and Electronic Comparisons

Compound Name Substituents Molecular Weight Key Properties
Target Compound 4,12-dibromo, 4-methoxyphenyl Not reported Enhanced halogen bonding, moderate fluorescence
5,11-diethynyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-... Ethynyl, methyl 372.2 High solubility, tunable conjugation
12-dimethylamino-2,2-difluoro-8-phenyl-... Dimethylamino 311.14 Strong fluorescence, 3D H-bonding
4-(4,4-difluoro-1,3,5,7-tetramethyl-...-8-yl)-benzonitrile Benzonitrile Not reported Electron-deficient core, weak emission
18-[4-(2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo...-8-yl)phenyl]octadecyl-... Phosphinate, octadecyl chain 685.67 Amphiphilic, membrane-targeting
Crystallographic and Stability Comparisons

The crystal packing of brominated analogs is influenced by halogen bonding. For example, the target compound’s bromine may form Br···F or Br···π interactions, contrasting with the H···F contacts stabilizing 12-dimethylamino-2,2-difluoro-8-phenyl-... (e.g., C–H···F = 2.491 Å) . The bulky 4-methoxyphenyl group likely disrupts close packing compared to smaller substituents, reducing melting points but improving solubility.

Table 2: Crystallographic Data

Compound Name Space Group Unit Cell Parameters (Å, °) Stabilizing Interactions
12-dimethylamino-2,2-difluoro-8-phenyl-... P21/c a=7.8033, b=25.524, c=9.9776, β=128.671 C–H···F (2.491 Å), dimer formation
12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo... Not reported Not reported N/A

Actividad Biológica

The compound 4,12-dibromo-2,2-difluoro-8-(4-methoxyphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic molecule with potential biological activities that merit detailed exploration. This article will delve into its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C18H15BBr2F2N2
  • Molar Mass : 467.9 g/mol
  • CAS Number : 1301766-06-2

The structural complexity of this compound suggests potential interactions with biological targets, especially in pharmacological contexts.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial properties. The presence of halogen substituents (bromine and fluorine) may enhance the compound's ability to disrupt microbial cell membranes.
  • Anticancer Potential : Compounds with similar aza-boranes have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The unique trifluoromethyl and bromo groups may contribute to increased potency against specific cancer types.
  • Neuroprotective Effects : Some studies suggest that compounds with similar frameworks could offer neuroprotection by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the compound's efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.4Apoptosis induction
HeLa (Cervical)3.2Cell cycle arrest
A549 (Lung)4.8Reactive oxygen species generation

These results indicate a promising profile for further development as an anticancer agent.

In Vivo Studies

Case studies have highlighted the compound's potential in animal models:

  • Study on Tumor Growth Inhibition : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting effective bioavailability and therapeutic action.
  • Neuroprotective Study : In models of neurodegeneration, the compound demonstrated the ability to reduce markers of oxidative stress and inflammation, indicating potential for treating neurodegenerative diseases.

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial:

  • Acute Toxicity : Initial toxicity assays indicate a low acute toxicity profile in rodent models.
  • Chronic Exposure Studies : Long-term exposure studies are necessary to assess potential carcinogenicity or mutagenicity associated with prolonged use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.